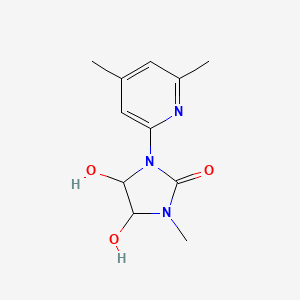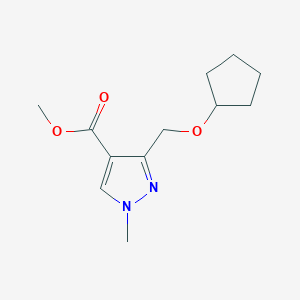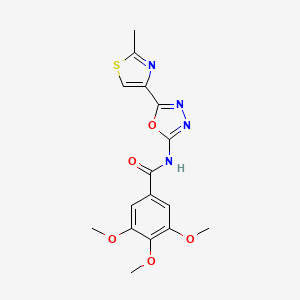![molecular formula C18H17FN4O2 B2936557 4-(4-fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide CAS No. 439111-52-1](/img/structure/B2936557.png)
4-(4-fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Compounds structurally related to "4-(4-fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide" have been synthesized and tested for anticonvulsant activity. For example, analogues containing isosteric replacements of the imidazole ring atoms were evaluated against maximal electroshock-induced seizures in rats, showcasing the potential application of such compounds in epilepsy treatment (Kelley et al., 1995).
Gene Expression Modulation
Pyrrole–imidazole (Py–Im) hairpin polyamides, which are programmable DNA-binding oligomers capable of modulating gene expression in living cells, have been studied for their potential as molecular probes or therapeutic agents. Modifications to enhance cellular uptake and biological activity of these compounds highlight their utility in gene regulation studies (Meier et al., 2012).
Fluorine-18-Labeled Antagonists
Fluorinated derivatives of certain compounds have been synthesized and evaluated for their biological properties, indicating the relevance of fluorinated compounds in the development of radiolabeled agents for imaging studies. These studies provide insights into the design of fluorine-containing compounds for potential applications in diagnostic imaging (Lang et al., 1999).
Cellular Uptake and Nuclear Localization
Research on Py–Im polyamides has also focused on controlling their cellular uptake and nuclear localization to enhance their biological potency. This is crucial for their application in targeting specific DNA sequences and modulating gene expression within cells, underscoring the importance of structural modifications in improving the delivery and efficacy of these compounds (Liu & Kodadek, 2009).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds, including those with aromatic polyamide backbones, have been explored for various applications. These studies involve the development of new synthetic routes and the evaluation of the resulting compounds' physical and chemical properties, providing a foundation for the design and application of new materials in various fields (Hsiao & Liou, 1998).
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-fluorobenzoyl)-N-(3-imidazol-1-ylpropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-15-4-2-13(3-5-15)17(24)14-10-16(22-11-14)18(25)21-6-1-8-23-9-7-20-12-23/h2-5,7,9-12,22H,1,6,8H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUQHPVXHDWQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)NCCCN3C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2936476.png)






![(E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2936486.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2936492.png)

